molecular formula C27H24ClN5O3S B2704462 N-(2-chlorobenzyl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-34-2

N-(2-chlorobenzyl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2704462
CAS No.: 896677-34-2
M. Wt: 534.03
InChI Key: CJAOJTZLDMIEGI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group at position 4 and an indol-3-yl moiety at position 3. A thioether bridge connects the triazole ring to an acetamide group, which is further substituted with a 2-chlorobenzyl group. The 2,5-dimethoxyphenyl group may enhance lipophilicity and π-π stacking, while the indole moiety could facilitate interactions with serotoninergic or kinase-related pathways .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O3S/c1-35-18-11-12-24(36-2)23(13-18)33-26(20-15-29-22-10-6-4-8-19(20)22)31-32-27(33)37-16-25(34)30-14-17-7-3-5-9-21(17)28/h3-13,15,29H,14,16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAOJTZLDMIEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN2O4SC_{21}H_{19}ClN_2O_4S with a molecular weight of approximately 398.84 g/mol. The compound features a thioacetamide moiety linked to a triazole ring and substituted phenyl groups, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the triazole moiety is significant for its potential antifungal and anticancer activities. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi and cholesterol in mammals .

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing indole and triazole rings have shown promising results against various cancer cell lines. In vitro assays have indicated that these compounds can induce apoptosis in cancer cells by modulating key apoptotic pathways .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa (Cervical Cancer)1.2Apoptosis induction
Compound BA431 (Skin Cancer)1.98Cell cycle arrest
N-(2-chlorobenzyl)...U251 (Glioblastoma)TBDTBD

Antifungal Activity

The triazole ring structure enhances the compound's antifungal properties by inhibiting fungal cytochrome P450 enzymes. This inhibition disrupts ergosterol synthesis, leading to fungal cell death. Compounds with similar structures have been shown to be effective against Candida species and other pathogenic fungi .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of triazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with indole substitutions exhibited enhanced cytotoxicity compared to non-substituted triazoles .
  • Mechanistic Studies : Molecular docking studies revealed that this compound binds effectively to the active site of target proteins involved in cancer progression, suggesting a potential role as a therapeutic agent in cancer treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and triazole moieties. The incorporation of the indole structure in N-(2-chlorobenzyl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suggests that it may exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity against Cancer Cell Lines : Research indicates that triazole derivatives can demonstrate selective cytotoxicity against human glioblastoma and melanoma cells. The presence of the methoxy group on the phenyl ring enhances this activity, potentially making this compound a candidate for further development in cancer therapeutics .

Antiviral Properties

Compounds with heterocyclic structures, particularly those containing indole and triazole rings, have shown promise as antiviral agents. This compound may possess similar properties due to its structural components.

Research Insights:

  • Activity Against Viral Infections : Investigations into related compounds have demonstrated effectiveness against viruses like HSV and FCoV. The mechanism often involves interference with viral replication processes .

Antimicrobial Activity

The thioacetamide component of the compound suggests potential antimicrobial properties. Compounds with sulfur-containing groups have been recognized for their ability to inhibit bacterial growth.

Findings:

  • Bacterial Inhibition : Studies on similar thiazole and triazole derivatives indicate promising antibacterial activity comparable to standard antibiotics like norfloxacin . This suggests that this compound may be effective against various pathogens.

Mechanistic Studies and Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. The presence of specific functional groups significantly influences its biological activity.

Key Observations:

  • Influence of Substituents : Modifications such as the placement of methoxy groups or halogens on the aromatic rings can enhance activity against cancer and viral targets. For instance, para-substituted phenyl groups have shown increased potency in related compounds .

Data Table: Summary of Applications

Application AreaPotential ActivityRelated Findings
AnticancerCytotoxicityEffective against glioblastoma and melanoma cells
AntiviralViral inhibitionActive against HSV and FCoV
AntimicrobialBacterial inhibitionComparable to norfloxacin
Mechanistic InsightsStructure–activity relationshipsImportance of substituents on aromatic rings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs in the 1,2,4-triazole and acetamide families. Below is a detailed comparison of key features, synthesis routes, and inferred bioactivity based on the provided evidence.

Structural Analogues and Substituent Analysis

Compound Name (Reference) Core Structure Key Substituents Bioactivity Inference
Target Compound 1,2,4-triazole - 4-(2,5-dimethoxyphenyl)
- 5-(1H-indol-3-yl)
- Thioether-linked acetamide
Potential kinase inhibition or receptor modulation due to indole and methoxy groups.
2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzothiazol-2-yl)phenyl)acetamide 1,2,4-triazole - 4-(4-chlorophenyl)
- 5-(4-methoxyphenyl)
- Benzothiazole-linked acetamide
Anticancer activity inferred from benzothiazole (DNA intercalation) and triazole (metabolic stability).
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide 1,2,4-triazole - 4-amino-5-methyl
- Thiazole-linked 2-chlorobenzyl
Enhanced solubility (amino group) and potential antimicrobial activity (thiazole).
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-methoxyethyl)acetamide Indole - 4-chlorobenzoyl
- 5-methoxyindole
- Methoxyethyl acetamide
Anti-inflammatory or analgesic activity (indomethacin analog).

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target compound’s 2,5-dimethoxyphenyl and chlorobenzyl groups increase lipophilicity compared to the amino-substituted triazole in , which may improve membrane permeability but reduce aqueous solubility.
  • Binding Interactions :
    • The indole moiety (target compound) may engage in hydrogen bonding or aromatic stacking, similar to ’s indomethacin analog .
    • The 2-chlorobenzyl group (shared with ) could enhance affinity for hydrophobic binding pockets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a substituted 1,2,4-triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dioxane or DMF) at 20–25°C . Reflux conditions (e.g., 4–6 hours in triethylamine) may improve reaction completion but require careful monitoring via TLC to avoid over-reaction or side products . Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent selection, as DMF enhances solubility of aromatic intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify substituent positions, particularly the indole and triazole moieties .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography for unambiguous structural determination, as demonstrated for analogous triazole-thioacetamide derivatives .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify residual solvents or unreacted intermediates .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., triazole-thioacetamides with reported anticancer or antimicrobial activity):

  • MTT assay for cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .
  • Antimicrobial disk diffusion against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition assays (e.g., COX-2 or kinase targets) if the indole-triazole scaffold suggests relevant binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Triazole ring : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Indole moiety : Introduce halogens (e.g., F, Cl) at the 5-position to improve membrane permeability .
  • Thioacetamide linker : Replace sulfur with sulfone or sulfonamide to modulate solubility and target engagement .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding to receptors like EGFR or tubulin, guided by crystallographic data of similar compounds .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Address discrepancies via:

  • Pharmacokinetic profiling : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability to identify poor in vivo exposure .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance absorption .
  • Toxicology screens : Assess hepatotoxicity (ALT/AST levels) and hematological parameters to rule off-target effects .

Q. How can computational methods predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • ADMET prediction tools (e.g., SwissADME, ProTox-II): Input SMILES notation to estimate CYP450 metabolism, hERG inhibition, and Ames mutagenicity risks .
  • Metabolite identification : Use in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites, prioritizing oxidative demethylation of methoxy groups and glutathione conjugation of the thioether moiety .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis outcomes?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to track reaction progress and intermediate stability .
  • Design of experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent ratio) and identify critical parameters .
  • Quality-by-design (QbD) : Define a design space for reproducible synthesis, validated via LC-MS and NMR .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :

  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
  • ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across modified analogs .
  • Hill slope analysis to infer cooperativity in target binding .

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